molecular formula C14H22N2O3 B1386951 Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate CAS No. 1031927-11-3

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Cat. No. B1386951
M. Wt: 266.34 g/mol
InChI Key: JBUOMDZZKABJBU-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, more commonly known as TBUOX, is an organic compound used in scientific research. Its structure consists of a spirocyclic ring system with a tert-butyl group attached to the 1-position of the ring. TBUOX is a highly versatile compound with a wide range of applications in the laboratory, including the synthesis of other compounds, as well as its use as an intermediate in organic synthesis.

Mechanism Of Action

TBUOX acts as a catalyst in the reaction of a phosphonium ylide with an aldehyde or ketone. The reaction produces an alkene, which is then converted into the desired product through an intramolecular cyclization. Additionally, the tert-butyl group attached to the 1-position of the ring increases the rate of the reaction.

Biochemical And Physiological Effects

TBUOX has not been tested for its biochemical or physiological effects. Therefore, it is not known if the compound has any effect on the body or if it is toxic.

Advantages And Limitations For Lab Experiments

The main advantage of using TBUOX in laboratory experiments is its versatility. It can be used as a reagent in the synthesis of other compounds, as well as an intermediate in organic synthesis. Additionally, its tert-butyl group increases the rate of the reaction. The main limitation is that it is not known if the compound has any biochemical or physiological effects.

Future Directions

Future research on TBUOX should focus on determining its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research should be conducted to explore the potential of using TBUOX in the synthesis of other compounds, such as heterocycles and pyridines. Finally, further research should be conducted to explore the potential of using TBUOX as an intermediate in organic synthesis, such as in the synthesis of natural products and pharmaceuticals.

Scientific Research Applications

TBUOX has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as heterocycles and pyridines. It can also be used as an intermediate in organic synthesis, such as the synthesis of natural products and pharmaceuticals. Additionally, it has been used in the study of enzyme inhibition and enzyme catalysis.

properties

IUPAC Name

tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-5H,6-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOMDZZKABJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160688
Record name 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

CAS RN

1031927-11-3
Record name 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 3
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 4
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 5
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

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